Methyl 2-methyl-4-oxopentanoate

Description

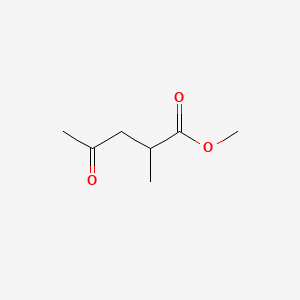

Methyl 2-methyl-4-oxopentanoate (CAS: 4749-12-6) is a β-keto ester with the molecular formula C₈H₁₂O₃. Its structure features a methyl group at the C2 position and a ketone at C4, esterified with a methyl group (Figure 1). This compound is notable for its role as a precursor in synthesizing chiral γ-butyrolactones, which are critical intermediates in pharmaceuticals and natural products . Enzymatic methods, such as baker’s yeast-mediated kinetic resolution, are employed to resolve its racemic form into enantiopure derivatives, highlighting its stereochemical versatility .

Properties

IUPAC Name |

methyl 2-methyl-4-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(4-6(2)8)7(9)10-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKHSZMZBQKDGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl 2-methyl-4-oxopentanoate can be synthesized through the esterification of 4-methyl-2-oxopentanoic acid with methanol. This reaction typically occurs under acidic conditions and requires heating to facilitate the esterification process . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl 2-methyl-4-oxopentanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines

Scientific Research Applications

Methyl 2-methyl-4-oxopentanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxopentanoate involves its participation in metabolic pathways. It acts as an intermediate in the catabolism of branched-chain amino acids, such as leucine. The compound undergoes enzymatic reactions that convert it into other metabolites, which are further processed in the body . The molecular targets and pathways involved include enzymes like branched-chain keto acid dehydrogenase.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Kinetic Parameters of Enzymatic Hydrolysis

Table 2: Metabolic Flux in Mitochondria

| Compound | Tissue | Oxidation Rate (nmol/min/mg protein) | ATP Yield (µmol/mg) |

|---|---|---|---|

| 4-Methyl-2-oxopentanoate | Rat skeletal muscle | 12.4 ± 1.2 | 8.9 ± 0.7 |

| Methyl 2-methyl-4-oxopentanoate | N/A | Not metabolized | N/A |

Biological Activity

Methyl 2-methyl-4-oxopentanoate (MMOP) is a compound of significant interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including metabolic pathways, effects on cellular processes, and relevant studies.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 144.17 g/mol

- CAS Number : 12576882

Metabolism and Biological Role

MMOP is a derivative of the branched-chain amino acid L-leucine and plays a role in various metabolic processes. It is involved in the following:

- Energy Metabolism : As a metabolite of L-leucine, MMOP participates in energy production pathways, influencing metabolic rates and energy homeostasis.

- Protein Synthesis : MMOP has been shown to stimulate protein synthesis in skeletal muscle, which is crucial for muscle growth and repair.

1. Cellular Effects

Research indicates that MMOP exhibits several cellular effects:

- Adipogenesis : In vitro studies on 3T3-L1 preadipocytes revealed that MMOP promotes lipid accumulation and adipogenesis. Concentrations of 100 µM and 300 µM led to increased endoplasmic reticulum (ER) stress markers and altered mTOR signaling pathways, which are critical for cell growth and metabolism .

- Oxidative Stress : MMOP has been implicated in oxidative damage within cells, contributing to cognitive deficits by affecting neuronal health. It inhibits α-ketoglutarate dehydrogenase activity, disrupting normal metabolic functions .

2. In Vivo Studies

In vivo experiments have demonstrated the following:

- Memory Impairment : In rats, administration of MMOP resulted in significant impairments in habitual memory and long-term memory after intracerebroventricular injection .

- Skeletal Muscle Protein Synthesis : A study on piglets showed that MMOP enhances protein synthesis in skeletal muscle when administered via carotid arch injection, indicating its potential as a nutritional supplement for muscle development .

Case Study 1: Impact on Lipid Metabolism

A study conducted on 3T3-L1 preadipocytes showed that treatment with MMOP at varying concentrations led to increased lipid droplet formation. The study measured ER stress markers and found that higher concentrations of MMOP resulted in significant changes in mTOR phosphorylation and autophagy markers, suggesting a complex interaction between lipid metabolism and cellular stress responses .

Case Study 2: Cognitive Function

In another experiment involving rats, MMOP was injected directly into the brain. The results indicated an increase in oxidative stress markers such as TBARS levels and protein carbonyl content, correlating with cognitive deficits observed during behavioral tests .

Summary of Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.